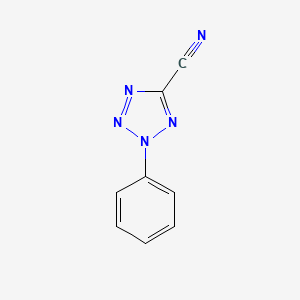
2-Phenyltetrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyltetrazole-5-carbonitrile is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group and a nitrile group at the 5-position. This compound is part of the broader class of tetrazoles, which are known for their diverse applications in medicinal chemistry, materials science, and other fields due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyltetrazole-5-carbonitrile typically involves the cycloaddition reaction of organic azides with nitriles. One common method is the reaction of benzonitrile with sodium azide in the presence of a catalyst such as triethyl orthoformate under acidic conditions . The reaction is usually carried out at elevated temperatures (80-95°C) to facilitate the formation of the tetrazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyltetrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Tetrazole oxides.
Reduction: Amino-tetrazoles.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Phenyltetrazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex tetrazole derivatives.
Mécanisme D'action
The mechanism of action of 2-Phenyltetrazole-5-carbonitrile involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of these biological targets, leading to various therapeutic effects . The compound’s ability to stabilize negative charges through resonance also plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
5-Phenyltetrazole: Similar structure but lacks the nitrile group.
2-Phenyl-1H-tetrazole: Similar structure but with different substitution patterns.
Uniqueness: 2-Phenyltetrazole-5-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group on the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
78984-92-6 |
|---|---|
Formule moléculaire |
C8H5N5 |
Poids moléculaire |
171.16 g/mol |
Nom IUPAC |
2-phenyltetrazole-5-carbonitrile |
InChI |
InChI=1S/C8H5N5/c9-6-8-10-12-13(11-8)7-4-2-1-3-5-7/h1-5H |
Clé InChI |
HCMVWOFRTNUXLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2N=C(N=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


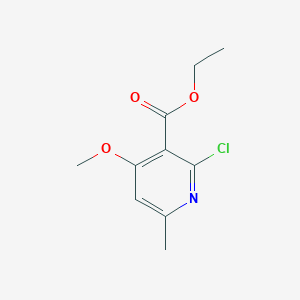
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
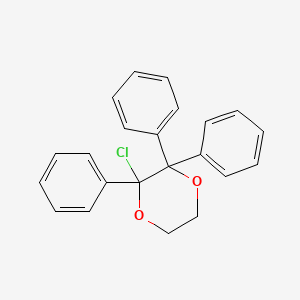



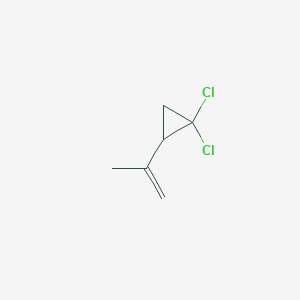
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)

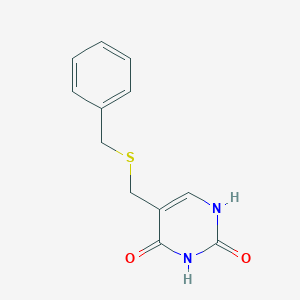
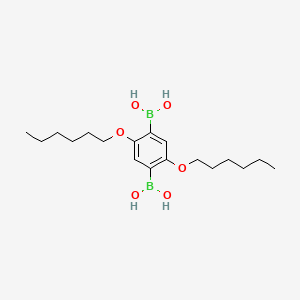
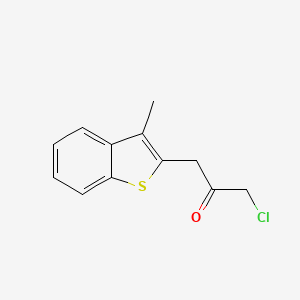

![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)
